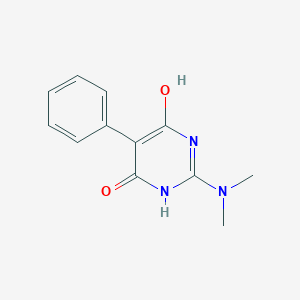

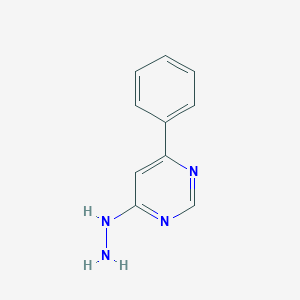

2-(Dimethylamino)-5-phenyl-4,6-pyrimidinediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

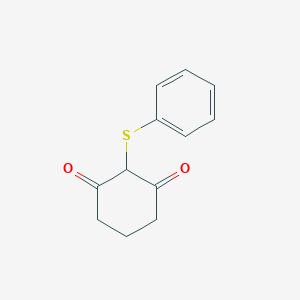

Meldrum's acid is a cyclic compound that contains a pyrimidine ring and two carbonyl groups. It was first synthesized by the American chemist, Louis Meldrum, in 1908. Since then, it has been widely used in organic synthesis as a building block for the preparation of various compounds, including pharmaceuticals, agrochemicals, and materials.

Mécanisme D'action

The mechanism of action of Meldrum's acid is based on its ability to act as a nucleophile due to the presence of two carbonyl groups. It can undergo nucleophilic addition reactions with electrophiles, such as alkyl halides, aldehydes, and ketones. Additionally, Meldrum's acid can undergo intramolecular cyclization reactions to yield cyclic compounds.

Biochemical and Physiological Effects:

Meldrum's acid has been shown to have minimal toxicity and low bioavailability in vivo. However, it has been reported to have some biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. Additionally, Meldrum's acid has been shown to have antioxidant activity and to protect against oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

Meldrum's acid has several advantages for lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. Additionally, it has a wide range of applications in organic synthesis and catalysis. However, Meldrum's acid has some limitations. It is sensitive to moisture and air, and it can decompose at high temperatures. Additionally, it can react with some functional groups, such as amines and alcohols.

Orientations Futures

Meldrum's acid has the potential for further research in various fields. In organic synthesis, it can be used as a building block for the preparation of new compounds with unique properties. In catalysis, it can be used as a catalyst for new reactions or for the modification of existing reactions. Additionally, Meldrum's acid can be further explored for its potential applications in biomedicine, such as the development of new drugs or diagnostic tools.

In conclusion, Meldrum's acid is a versatile organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Meldrum's acid can lead to the development of new compounds and catalytic reactions, as well as potential applications in biomedicine.

Méthodes De Synthèse

Meldrum's acid can be synthesized by the condensation of malonic acid and acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which undergoes dehydration to yield Meldrum's acid. The yield of this reaction is typically high, and the purity of the product can be easily achieved by recrystallization.

Applications De Recherche Scientifique

Meldrum's acid has been extensively used in scientific research due to its unique chemical properties. It has been used as a reagent in organic synthesis, such as the preparation of β-keto esters, α,β-unsaturated esters, and cyclic compounds. It has also been used as a catalyst in various reactions, including the Michael addition, aldol condensation, and Knoevenagel condensation. Additionally, Meldrum's acid has been used as a fluorescent probe for the detection of metal ions and as a pH indicator.

Propriétés

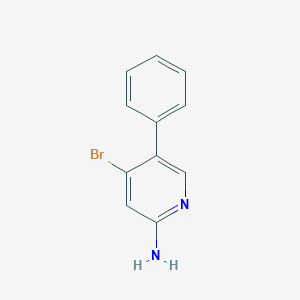

Nom du produit |

2-(Dimethylamino)-5-phenyl-4,6-pyrimidinediol |

|---|---|

Formule moléculaire |

C12H13N3O2 |

Poids moléculaire |

231.25 g/mol |

Nom IUPAC |

2-(dimethylamino)-4-hydroxy-5-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H13N3O2/c1-15(2)12-13-10(16)9(11(17)14-12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,13,14,16,17) |

Clé InChI |

KSHFGYMYTJTIRK-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC(=C(C(=O)N1)C2=CC=CC=C2)O |

SMILES canonique |

CN(C)C1=NC(=C(C(=O)N1)C2=CC=CC=C2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)

![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)

![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)